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Compound of Interest

Compound Name: 2,3-Dimethylbutanoyl chloride

Cat. No.: B1353893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-dimethylbutanoyl chloride (CAS No.

51760-90-8), a sterically hindered acyl chloride of interest in organic synthesis and medicinal

chemistry. We will delve into its chemical identity, physicochemical properties, synthesis,

reactivity, and potential applications, with a focus on the insights relevant to drug discovery and

development.

Chemical Identity and Properties
2,3-Dimethylbutanoyl chloride is a derivative of 2,3-dimethylbutanoic acid. The presence of

two methyl groups on the carbon atoms alpha and beta to the carbonyl group introduces

significant steric bulk, which influences its reactivity and the properties of molecules into which

it is incorporated.
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Property Value Source(s)

CAS Number 51760-90-8 [1]

Molecular Formula C₆H₁₁ClO [1]

Molecular Weight 134.60 g/mol [1]

IUPAC Name 2,3-dimethylbutanoyl chloride [1]

Synonyms
Butanoyl chloride, 2,3-

dimethyl-
[1]

Boiling Point ~177 °C (estimated) [2]

Density ~0.98 g/cm³ (estimated) [3]

Synthesis of 2,3-Dimethylbutanoyl Chloride
The primary route to 2,3-dimethylbutanoyl chloride is the chlorination of its parent carboxylic

acid, 2,3-dimethylbutanoic acid.

A common and versatile method for the synthesis of α-substituted carboxylic acids like 2,3-

dimethylbutanoic acid is the malonic ester synthesis. This method allows for the sequential

alkylation of diethyl malonate.

Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to

form a resonance-stabilized enolate.

First Alkylation: The enolate is reacted with a methyl halide (e.g., methyl iodide) to introduce

the first methyl group at the α-position.

Second Alkylation: The mono-alkylated product is subjected to a second deprotonation and

subsequent alkylation with an isopropyl halide (e.g., 2-bromopropane).

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the

corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification

and heating to induce decarboxylation, yielding 2,3-dimethylbutanoic acid.
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The conversion of the carboxylic acid to the acyl chloride is typically achieved using a

chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are

effective for producing acyl chlorides with volatile byproducts that are easily removed.

Experimental Protocol: Synthesis of 2,3-Dimethylbutanoyl Chloride

Reaction Setup: 2,3-Dimethylbutanoic acid is dissolved in an inert, dry solvent (e.g., toluene

or dichloromethane) in a flame-dried round-bottom flask equipped with a reflux condenser

and a gas outlet to vent HCl and SO₂ byproducts to a trap.

Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 equivalents) is added

dropwise to the solution at room temperature.

Reaction: The mixture is heated to reflux and maintained for 2-4 hours. The progress of the

reaction can be monitored by the cessation of gas evolution and by IR spectroscopy

(disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the

sharp C=O stretch of the acyl chloride at a higher wavenumber).

Workup: After cooling to room temperature, the excess thionyl chloride and solvent are

removed under reduced pressure to yield the crude 2,3-dimethylbutanoyl chloride, which

can often be used without further purification or can be purified by distillation.

Click to download full resolution via product page

Reactivity and Mechanistic Insights
Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both

the oxygen and chlorine atoms, which polarizes the carbonyl carbon. They readily undergo

nucleophilic acyl substitution reactions.

The reactivity of 2,3-dimethylbutanoyl chloride is significantly modulated by the steric

hindrance imposed by the methyl groups at the C2 and C3 positions. This steric bulk can:
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Decrease the rate of reaction: The bulky alkyl groups can sterically hinder the approach of a

nucleophile to the electrophilic carbonyl carbon, slowing down the rate of nucleophilic attack

compared to less substituted acyl chlorides like acetyl chloride or propionyl chloride.

Influence selectivity: In reactions with substrates containing multiple nucleophilic sites, the

steric hindrance of 2,3-dimethylbutanoyl chloride may lead to higher selectivity for the less

sterically hindered site.

Prevent certain reactions: In some cases, particularly with bulky nucleophiles or under milder

conditions, the steric hindrance may be sufficient to prevent the reaction from occurring at a

practical rate.

These characteristics can be advantageous in complex molecule synthesis where selectivity is

crucial.
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Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 2,3-dimethylbutanoyl chloride is not readily available in

public databases. However, the expected spectral features can be predicted based on its

structure.

¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple

methyl groups and two chiral centers (in the racemic mixture), leading to diastereotopic

protons. One would anticipate overlapping multiplets in the upfield region (approx. 0.8-1.2

ppm) for the methyl protons and multiplets in the 2.0-3.0 ppm range for the methine protons.

¹³C NMR: The carbonyl carbon should appear significantly downfield (in the range of 170-180

ppm). The aliphatic carbons would be found in the upfield region of the spectrum.

IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl

chloride is expected around 1800 cm⁻¹. C-H stretching and bending vibrations would be

observed in their typical regions.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic

fragmentation patterns, including the loss of the chlorine atom and the acyl group.

Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the 2,3-dimethylbutanoyl moiety are not

prevalent, the use of sterically hindered building blocks is a common strategy in medicinal

chemistry. The introduction of the 2,3-dimethylbutanoyl group can be used to:

Modulate Lipophilicity: The branched alkyl structure increases the lipophilicity of a molecule,

which can influence its absorption, distribution, metabolism, and excretion (ADME)

properties.

Enhance Metabolic Stability: The steric hindrance around the acyl group can protect an

adjacent functional group (e.g., an amide bond) from enzymatic cleavage, thereby increasing

the metabolic stability and in vivo half-life of a drug candidate.

Probe Structure-Activity Relationships (SAR): The defined stereochemistry of the 2,3-

dimethylbutanoyl group can be used to explore the steric requirements of a biological target's

binding pocket.

This acyl chloride is a known intermediate in the synthesis of certain classes of compounds

with potential biological activity, such as alkylthioalkylmalonic esters, which have been

investigated for their antimicrobial properties.[2][3]

Safety and Handling
2,3-Dimethylbutanoyl chloride is a flammable and corrosive liquid.[1] It reacts exothermically

with water and other protic nucleophiles. Therefore, it should be handled with appropriate

personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

It should be stored in a cool, dry place away from moisture.

Conclusion
2,3-Dimethylbutanoyl chloride is a valuable, sterically hindered building block for organic

synthesis. While its direct application in marketed pharmaceuticals is not widely documented,

its utility in modulating the physicochemical and pharmacokinetic properties of molecules
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makes it a compound of interest for researchers in drug discovery and development. Its

synthesis is straightforward from the corresponding carboxylic acid, and its reactivity, while

tempered by steric hindrance, can be harnessed to achieve selective transformations in

complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

